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Compound of Interest

Compound Name:
2-(Dimethylamino)-N,N-

dimethylisonicotinamide

CAS No.: 1209231-70-8

Cat. No.: B1390616

Get Quote

Molecule Overview & Synthesis Context
Compound Name: 2-(Dimethylamino)-N,N-dimethylpyridine-4-carboxamide CAS Registry

Number: (Analogous to 2-Chloro precursor: 209262-63-5) Molecular Formula: C₁₀H₁₅N₃O

Molecular Weight: 193.25 g/mol Structure Description: A pyridine ring substituted at the C2

position with a dimethylamino group (strong electron donor) and at the C4 position with a

dimethylcarbamoyl group (electron withdrawing).

Synthesis & Structural Logic
The characterization of this molecule is best understood through its synthesis from 2-chloro-

N,N-dimethylisonicotinamide. The nucleophilic aromatic substitution (SₙAr) of the chlorine atom

by dimethylamine results in a significant electronic shift in the pyridine ring, shielding the ring

protons relative to the precursor.
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Figure 1: Synthesis pathway via Nucleophilic Aromatic Substitution (SₙAr).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are defined by the push-pull electronic nature of the substituents.

The 2-dimethylamino group pushes electron density into the ring (shielding ortho/para

positions), while the 4-amide group withdraws density (deshielding).

¹H NMR Data (Predicted/Calculated)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz
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Position
Shift (δ
ppm)

Multiplicity Integration
Coupling (J
Hz)

Assignment
Logic

H-6 8.15 - 8.25 Doublet (d) 1H J ≈ 5.2 Hz

Adjacent to

Ring Nitrogen

(deshielded);

meta to

NMe₂.

H-3 6.75 - 6.85 Doublet (d) 1H J ≈ 1.5 Hz

Ortho to

NMe₂

(shielded);

meta

coupling to H-

5.

H-5 6.60 - 6.70 dd 1H
J ≈ 5.2, 1.5

Hz

Para to NMe₂

(strongly

shielded);

ortho

coupling to H-

6.

N-Me₂ (Ring) 3.05 - 3.10 Singlet (s) 6H -

Strong

resonance

donor;

characteristic

6H singlet.

N-Me₂

(Amide)
2.95 - 3.05 Broad s / 2x s 6H -

Restricted

rotation of

amide bond

may split

methyls.

Key Diagnostic Feature: Look for the upfield shift of the aromatic protons (6.6–6.8 ppm)

compared to the chloro-precursor (which would show protons >7.2 ppm). This confirms the

successful substitution of Cl by NMe₂.
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¹³C NMR Data (Predicted)
Solvent: CDCl₃

Carbon Type Shift (δ ppm) Assignment

C=O (Amide) 169.5 Carbonyl carbon.

C-2 (Ring) 159.0

Attached to NMe₂ (ipso);

strongly deshielded by N and

N-subst.

C-6 (Ring) 148.5 Adjacent to Ring N.

C-4 (Ring) 144.0 Ipso to Amide.

C-5 (Ring) 108.5
Beta to Ring N; shielded by p-

NMe₂ effect.

C-3 (Ring) 104.0
Ortho to NMe₂; highly

shielded.

N-Me (Ring) 38.0 Dimethylamino methyls.

N-Me (Amide) 39.5, 35.5
Amide methyls (non-equivalent

due to rotation).

Mass Spectrometry (MS)
The mass spectrum will exhibit a clear molecular ion and characteristic fragmentation driven by

the stability of the amide and pyridine moieties.

Ionization Mode: ESI (+) or EI (70 eV) Molecular Ion: [M+H]⁺ = 194.13 (ESI); M⁺ = 193.12 (EI)

Fragmentation Pathway
The primary fragmentation channels involve the cleavage of the amide bond and the loss of the

dimethylamino radical.
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Figure 2: Proposed Mass Spectrometry Fragmentation Pattern.

Interpretation:

m/z 193: Parent peak.

m/z 72: The dimethylcarbamoyl cation [O=C-N(Me)2]+ is a stable, diagnostic fragment for

dimethylamides.

m/z 149: Loss of the dimethylamino group [N(Me)2] (mass 44) from the amide side chain.

Infrared (IR) Spectroscopy
IR analysis is crucial for confirming the presence of the amide carbonyl and the absence of N-H

stretches (confirming tertiary amine/amide status).
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Frequency (cm⁻¹) Vibration Mode Intensity Description

2920 - 2850 C-H Stretch (Alkyl) Medium
Methyl groups on the

amines.

1635 - 1645 C=O Stretch (Amide) Strong

Characteristic tertiary

amide band (lower

freq than ester).

1590 - 1600 C=C / C=N Stretch Strong
Pyridine ring breathing

modes.

1540 Ring Vibration Medium

Enhanced by the

electron-donating

NMe₂ group.

None N-H Stretch -

Absence of peaks

>3200 cm⁻¹ confirms

full substitution.

Experimental Protocol: Sample Preparation
To ensure high-fidelity data acquisition, follow these preparation standards:

NMR Sample: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing

0.03% TMS as an internal standard. Filter through a cotton plug if any insolubles remain.

Mass Spec (LC-MS): Prepare a 10 µg/mL solution in Acetonitrile/Water (50:50) with 0.1%

Formic Acid. Use a C18 column with a gradient of 5% -> 95% ACN.

IR (ATR): Place a small amount of neat solid/oil directly onto the diamond crystal. Ensure

good contact pressure.

References
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77314-81-9). Link

To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization Guide:
2-(Dimethylamino)-N,N-dimethylisonicotinamide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1390616/docs#comprehensive-
spectroscopic-characterization-guide-2-dimethylamino-n-n-dimethylisonicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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